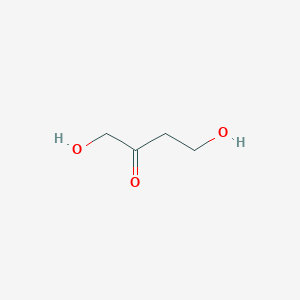

1,4-Dihydroxy-2-butanone

概要

説明

1,4-Dihydroxy-2-butanone is a useful research compound. Its molecular formula is C4H8O3 and its molecular weight is 104.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of 1,4-Dihydroxy-2-butanone is the riboflavin biosynthetic pathway in bacteria . This pathway is crucial for the survival of bacteria and is absent in humans, making it an emerging target for antimicrobial drugs .

Mode of Action

This compound interacts with the enzymes of the riboflavin biosynthetic pathway, specifically the 3,4-dihydroxy-2-butanone 4-phosphate synthase . This interaction leads to changes in the pathway, affecting the survival and growth of bacteria .

Biochemical Pathways

The affected pathway is the riboflavin biosynthetic pathway , which consists of seven distinct enzymes . The interaction of this compound with this pathway affects the production of riboflavin, a vital component for various cellular functions .

Pharmacokinetics

Its physical and chemical properties such as density (1201g/cm3) and boiling point (242692ºC at 760 mmHg) have been reported . These properties can impact the compound’s bioavailability, but further studies are needed to fully understand its pharmacokinetics.

Result of Action

The action of this compound on the riboflavin biosynthetic pathway can lead to a decrease in the survival and growth of bacteria . This is due to the reduced production of riboflavin, which is essential for various cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the industrial production of riboflavin through fermentation, overexpression of certain genes in the purine biosynthesis pathway has been shown to increase riboflavin production . This suggests that genetic and environmental factors can influence the efficacy of this compound in inhibiting the riboflavin biosynthetic pathway.

生化学分析

Biochemical Properties

1,4-Dihydroxy-2-butanone plays a significant role in the biosynthesis of riboflavin (vitamin B2), an essential nutrient involved in various biological oxidation processes . The conversion steps from inosine monophosphate (IMP) to 3,4-dihydroxy-2-butanone 4-phosphate (DARPP) are critical in riboflavin production . The genes encoding enzymes involved in these reactions are guaB, guaA, gmk, ndk, and ribA .

Cellular Effects

This compound influences cellular function by participating in the metabolic pathways of riboflavin biosynthesis . It interacts with various enzymes and proteins, including GTP cyclohydrolase II and NADH oxidase , affecting cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into DARPP, a key intermediate in the riboflavin biosynthesis pathway . This process is catalyzed by several enzymes, including GTP cyclohydrolase II and NADH oxidase . These enzymes facilitate the cleavage of GTP and the conversion of DARPP, thereby influencing gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the nanoparticle-supported cofactor regeneration system becomes more stable, and the yield of riboflavin turns out to be almost twice that of the free enzyme system after a 12-hour reaction .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Specific studies detailing the dosage effects of this compound in animal models are currently limited .

生物活性

1,4-Dihydroxy-2-butanone (DHB) is a significant compound in biochemical pathways, particularly in the biosynthesis of riboflavin (vitamin B2). This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Overview of this compound

This compound is a simple organic compound with the molecular formula and a molecular weight of approximately 104.10 g/mol. It is primarily involved in the riboflavin biosynthetic pathway, which is essential for various biological oxidation processes in microorganisms.

Target Enzyme:

The primary target of this compound is the enzyme 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBPS) . This enzyme catalyzes a crucial step in the riboflavin biosynthesis pathway by converting d-ribulose 5-phosphate into l-3,4-dihydroxy-2-butanone 4-phosphate and formate .

Biochemical Pathways:

The riboflavin biosynthetic pathway consists of several enzymes that are vital for the survival of many pathogenic bacteria but are absent in humans. This makes DHBPS a potential target for antibiotic development .

Biological Effects

Cellular Impact:

this compound affects cellular functions by participating in metabolic pathways related to riboflavin synthesis. Its role in inhibiting DHBPS can lead to reduced bacterial growth and survival, highlighting its potential as an antibacterial agent .

Pharmacokinetics:

The compound has specific physical properties that influence its stability and efficacy in biological systems. For instance, it has a density of and a boiling point of approximately at standard atmospheric pressure.

Case Studies

-

Antibacterial Activity:

A study characterized the inhibition mechanism of DHBPS from Vibrio cholerae using competitive inhibitors like 4-phospho-d-erythronohydroxamic acid (4PEH). This inhibitor mimics the substrate and binds to the active site, offering insights into designing novel antibiotics targeting this enzyme . -

Microbial Transformations:

Research demonstrated that the yeast Candida boidinii KK912 can efficiently oxidize sec-hydroxyl groups to produce this compound from 1,2,4-butanetriol. This biotransformation showcases the compound's utility in microbial synthesis processes for valuable intermediates. -

Stereoinversion Processes:

The yeast Sterigmatomyces elviae DSM 70852 was shown to stereo-specifically convert racemic 1,2,4-butanetriol into enantiomerically pure compounds using DHB as an intermediate. This highlights its importance in pharmaceutical applications where specific stereochemistry is crucial.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 104.10 g/mol |

| Density | |

| Boiling Point | |

| Role in Biosynthesis | Riboflavin precursor |

科学的研究の応用

Substrate in Enzymatic Reactions

DHB serves as a substrate for various enzymes, particularly in the biosynthesis of riboflavin (vitamin B2). The enzyme 3,4-dihydroxy-2-butanone 4-phosphate synthase catalyzes the condensation of DHB with ribulose-5-phosphate, leading to the formation of riboflavin precursors. This process is crucial in microbial systems, such as Bacillus subtilis, where riboflavin synthesis is essential for growth and metabolism .

Antimicrobial Properties

Research indicates that DHB exhibits antimicrobial properties against various pathogens. For instance, studies have shown that derivatives of DHB can inhibit the growth of Candida albicans, suggesting its potential use as an antifungal agent . The mechanism involves the disruption of metabolic pathways critical for fungal survival.

Potential Drug Development

DHB's structural characteristics make it a candidate for drug development targeting polyamine biosynthesis pathways. Polyamines are vital for cell growth and differentiation; thus, inhibiting their synthesis can be a therapeutic strategy against cancer and parasitic infections. For example, compounds derived from DHB have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating promising results in reducing cell viability through apoptosis mechanisms .

Case Study: Cytotoxicity in Cancer Cells

A study investigated the effects of DHB on RKO cells (human colon carcinoma), where it was found to decrease cell viability significantly (IC50 ~0.3 mM). The treatment led to increased oxidative stress markers and activation of apoptotic pathways . This finding supports the potential use of DHB derivatives in cancer therapy.

Chemical Synthesis

DHB is utilized as an intermediate in the synthesis of various chemicals and pharmaceuticals. Its ability to participate in redox reactions makes it valuable in organic synthesis processes, particularly in creating more complex molecules with biological activity .

Food Industry

In the food industry, DHB's properties as a reducing agent can be exploited to enhance flavor profiles or preserve food products. Its application as a food additive is under investigation due to its potential antioxidant properties .

Data Summary

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Biochemistry | Enzyme substrate for riboflavin synthesis | Essential for microbial growth |

| Pharmaceuticals | Anticancer agent | Induces apoptosis in cancer cells |

| Industrial Chemistry | Intermediate in chemical synthesis | Valuable for creating complex organic compounds |

| Food Industry | Potential food additive | Investigated for antioxidant properties |

化学反応の分析

Target Enzymes and Mechanism

-

3,4-Dihydroxy-2-butanone 4-phosphate synthase (DHBPS) : Converts ribulose-5-phosphate (Ru5P) to 3,4-dihydroxy-2-butanone 4-phosphate (DHBP) and formate via enolization, protonation, and dehydration .

-

Ribulosebisphosphate carboxylase/oxygenase (RuBisCO) : A derivative, 3-bromo-1,4-dihydroxy-2-butanone 1,4-bisphosphate , modifies lysyl/cysteinyl residues in RuBisCO, inactivating it by binding near the active site .

Table 1: Enzymatic Targets and Observed Effects

Oxidation of 1,3-Butanediol

A patented method uses hydrogen peroxide (25–35%) and sodium tungstate catalyst to synthesize 4-hydroxy-2-butanone via distillation dehydration:

-

Conditions : 60–75°C, 1:0.6–0.65 mass ratio of 1,3-butanediol:H₂O₂ .

-

Yield : 70–72.5% with n-hexane/hexamethylene as entrainers .

Pd-Catalyzed Oxidation of Polyols

[(Neocuproine)Pd(OAc)]₂(OTf)₂ selectively oxidizes vicinal diols to α-hydroxy ketones:

-

Example : (S,S)-Threitol → (S)-Erythrulose (stereospecific oxidation) .

-

Mechanism : β-Hydride elimination determines product specificity .

Table 2: Comparison of Synthetic Methods

| Method | Catalyst | Substrate | Yield | Selectivity |

|---|---|---|---|---|

| H₂O₂ Oxidation | Na₂WO₄ | 1,3-Butanediol | 72.5% | High |

| Pd-Catalyzed Oxidation | Pd complex | Vicinal diols | >90% | Stereospecific |

Inhibitory Activity

Derivatives exhibit competitive inhibition:

-

3-Bromo-1,4-dihydroxy-2-butanone 1,4-bisphosphate :

Pyrolytic Decomposition

Thermal decomposition yields acetaldehyde and CO₂:

Metabolic Pathways

In vivo, 4-(p-hydroxyphenyl)-2-butanone undergoes:

-

Hydroxylation : Forms 4-hydroxy-4-(4-hydroxyphenyl)butan-2-one .

-

Oxidation : Converts to 3-(4-hydroxyphenyl)propionic acid and 4-hydroxybenzoic acid .

-

Conjugation : Metabolites excreted as glucuronides/sulfates .

Table 3: Major Metabolites in Mammalian Systems

| Metabolite | Species | Excretion Form |

|---|---|---|

| 4-Hydroxybenzoic acid | Rat, Rabbit | Unconjugated |

| 4-Hydroxy-4-(4-hydroxyphenyl)butan-2-one | Guinea pig | Glucuronide conjugate |

Analytical Characterization

Gas chromatography (GC) methods for detection:

特性

IUPAC Name |

1,4-dihydroxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-2-1-4(7)3-6/h5-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJODPUPYBBDEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474858 | |

| Record name | 1,4-DIHYDROXY-2-BUTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140-86-3 | |

| Record name | 1,4-Dihydroxy-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-DIHYDROXY-2-BUTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,4-Dihydroxy-2-butanone interact with enzymes, and what are the downstream effects?

A: Research indicates that a derivative of this compound, 3-bromo-1,4-dihydroxy-2-butanone 1,4-bisphosphate, acts as an affinity label for enzymes that bind sugar bisphosphates. [, ] One such enzyme is ribulosebisphosphate carboxylase/oxygenase, a crucial enzyme in photosynthesis. Studies have shown that 3-bromo-1,4-dihydroxy-2-butanone 1,4-bisphosphate modifies specific lysyl and cysteinyl residues in this enzyme, leading to its inactivation. [] This inactivation is prevented by the presence of substrates or competitive inhibitors, suggesting that the modified residues are located within or near the enzyme's active site. [] This interaction provides valuable insights into the enzyme's structure and function.

Q2: What is the structural characterization of this compound?

A: this compound has the molecular formula C4H8O3 and a molecular weight of 104.10 g/mol. While specific spectroscopic data for this compound is not available within the provided research, its derivatives, like 3-bromo-1,4-dihydroxy-2-butanone 1,4-bisphosphate, have been synthesized and characterized. [, ] These characterizations likely involve techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Q3: Can you elaborate on the catalytic properties and applications of this compound?

A: While this compound itself may not possess direct catalytic properties, it serves as a valuable precursor in microbial transformations. Studies demonstrate that the methanol yeast Candida boidinii KK912 can oxidize the sec-hydroxyl group of 1,2,4-butanetriol to produce this compound with high yield. [] This biocatalytic process highlights the potential of microbial systems for the efficient and selective synthesis of valuable chemical intermediates like this compound.

Q4: How is this compound involved in microbial stereoinversion processes?

A: Research shows the yeast Sterigmatomyces elviae DSM 70852 can stereo-specifically convert racemic 1,2,4-butanetriol to (S)-1,2,4-butanetriol. [] This process involves the oxidation of (R)-1,2,4-butanetriol to this compound, followed by its reduction to the desired (S)-enantiomer. [] This microbial stereoinversion demonstrates a valuable application of this compound as an intermediate in the production of enantiomerically pure compounds, which are highly sought after in pharmaceutical and fine chemical industries.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。